N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bithiophene core. Bithiophene derivatives are known for their applications in organic electronics due to their unique electronic properties. This compound is of particular interest in the field of materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halo thiophenes . The bithiophene core is then functionalized with various substituents through reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve high-pressure catalytic reactions and the use of homogeneous catalysis . These methods ensure high yields and purity, which are essential for its applications in advanced materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the bithiophene core.
Reduction: Used to alter the functional groups attached to the core.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bithiophene core.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The bithiophene core allows for strong π-π interactions, which can facilitate electron transport in organic electronic devices . Additionally, the methanesulfonyl and piperidine groups may interact with biological targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler derivative with similar electronic properties.
Thieno[3,2-b]thiophene: Another thiophene-based compound with extended π-conjugation.
5,5’-Bis(1H-imidazol-1-yl)-2,2’-bithiophene: Used in the construction of metal-organic frameworks.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bithiophene core with methanesulfonyl and piperidine groups. This combination provides a balance of electronic properties and functional versatility, making it suitable for a wide range of applications in both scientific research and industry.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-25(21,22)19-9-5-13(6-10-19)17(20)18-8-4-15-2-3-16(24-15)14-7-11-23-12-14/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYTQNWIDFFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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